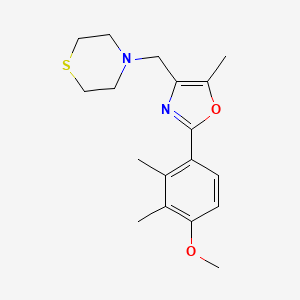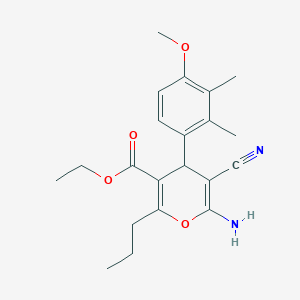![molecular formula C18H21BrO3 B5137205 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5137205.png)
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is an organic compound with the molecular formula C18H21BrO3. This compound is characterized by the presence of a bromine atom, a methoxyphenoxy group, and a dimethylbenzene moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-2,4,5-trimethylbenzene with 3-(3-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yields.
Chemical Reactions Analysis
1-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyphenoxy group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the other reactants involved.
Comparison with Similar Compounds
1-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene can be compared with similar compounds such as:
1-Bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene: This compound has a similar structure but with a different position of the methoxy group.
1-Bromo-3-(cyclopropylmethoxy)benzene: This compound has a cyclopropylmethoxy group instead of a methoxyphenoxy group.
1-Bromo-3-fluoro-2-methylbenzene: This compound has a fluorine atom and a methyl group instead of a methoxyphenoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in scientific research.
Properties
IUPAC Name |
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-13-10-17(19)18(11-14(13)2)22-9-5-8-21-16-7-4-6-15(12-16)20-3/h4,6-7,10-12H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHXMEMSWPEFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
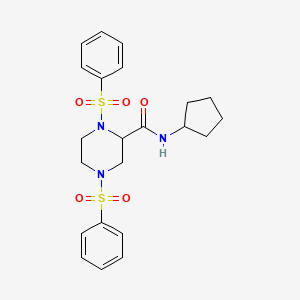
![N-cyclohexyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5137138.png)
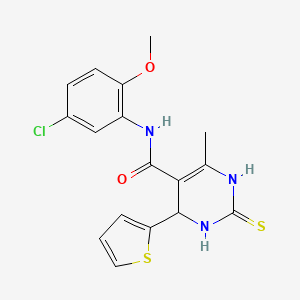
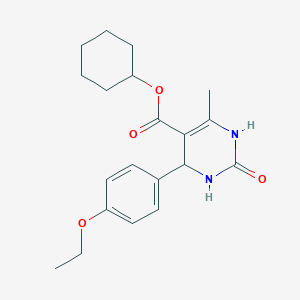
![4-{6-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5137172.png)
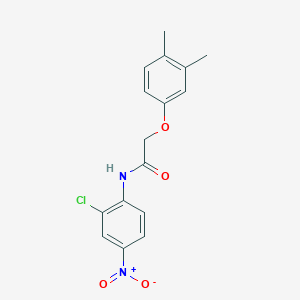
![2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene](/img/structure/B5137179.png)
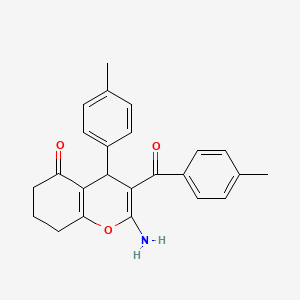
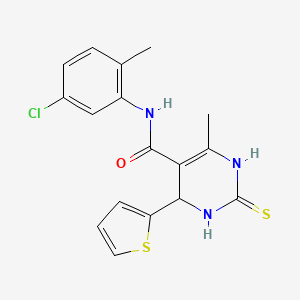
![N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5137185.png)

![(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluoroanilino)prop-2-enenitrile](/img/structure/B5137198.png)
